1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide
Overview
Description
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group, a pyridinyl group, and a sulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide typically involves several steps. One common method includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate derivative, which is then reacted with dimethylamine to yield the final product . Industrial production methods often involve the use of non-alcoholic solvents and the absence of catalysts to ensure the purity of the compound .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the Suzuki–Miyaura coupling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide involves the inhibition of specific enzymes or pathways. For example, it can inhibit the Q_B plastoquinone binding site of photosystem II, thereby blocking electron flow and disrupting photosynthesis in plants . This mechanism is similar to that of other aryl urea herbicides.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound also inhibits photosynthesis but has different physical and chemical properties.
1-(3,4-Dichlorophenyl)pyrrolidine: Another compound with a dichlorophenyl group, but with different biological activities and applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NOS.BrH/c14-10-5-4-9(7-11(10)15)12(17)8-18-13-3-1-2-6-16-13;/h1-7H,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWRAKUHWLQIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)C2=CC(=C(C=C2)Cl)Cl.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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